molecular formula C13H22O2 B184844 2-Ethoxy-6-methyl-5-cyclodecen-1-one CAS No. 197715-75-6

2-Ethoxy-6-methyl-5-cyclodecen-1-one

Cat. No. B184844
CAS RN: 197715-75-6
M. Wt: 210.31 g/mol
InChI Key: IOPATRWQPKNKAO-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-6-methyl-5-cyclodecen-1-one is a chemical compound that belongs to the family of cyclic ketones. It is also known as Musk ketone and is widely used in the perfume industry due to its musky odor. This compound has also been studied for its potential therapeutic applications in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 2-Ethoxy-6-methyl-5-cyclodecen-1-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
2-Ethoxy-6-methyl-5-cyclodecen-1-one has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Ethoxy-6-methyl-5-cyclodecen-1-one in lab experiments include its low toxicity and high stability. However, its low solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2-Ethoxy-6-methyl-5-cyclodecen-1-one. Some possible areas of study include its potential use in the treatment of neurodegenerative diseases, its effects on the immune system, and its potential use as an anti-cancer agent. Further research is also needed to fully understand the mechanisms of action of this compound and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-Ethoxy-6-methyl-5-cyclodecen-1-one involves the reaction of cyclohexanone with ethylmagnesium bromide in the presence of copper(II) chloride. The reaction mixture is then treated with sulfuric acid to obtain the final product.

Scientific Research Applications

2-Ethoxy-6-methyl-5-cyclodecen-1-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

CAS RN

197715-75-6

Product Name

2-Ethoxy-6-methyl-5-cyclodecen-1-one

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one

InChI

InChI=1S/C13H22O2/c1-3-15-13-10-6-8-11(2)7-4-5-9-12(13)14/h8,13H,3-7,9-10H2,1-2H3/b11-8-

InChI Key

IOPATRWQPKNKAO-FLIBITNWSA-N

Isomeric SMILES

CCOC1CC/C=C(\CCCCC1=O)/C

SMILES

CCOC1CCC=C(CCCCC1=O)C

Canonical SMILES

CCOC1CCC=C(CCCCC1=O)C

synonyms

5-Cyclodecen-1-one,2-ethoxy-6-methyl-,(E)-(9CI)

Origin of Product

United States

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